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molecular formula C7H4BrFN2 B598311 5-Bromo-7-fluoro-1H-benzo[D]imidazole CAS No. 1197944-23-2

5-Bromo-7-fluoro-1H-benzo[D]imidazole

Cat. No. B598311
M. Wt: 215.025
InChI Key: SXZLNXMSFJVBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318762B2

Procedure details

5-bromo-3-fluorobenzene-1,2-diamine (0.2 g, 0.975 mmol) was mixed with 1 ml water followed by formic acid (0.1 mL, 3 mmol). The dark brown mixture was stirred at 100° C. for 6 hours. The reaction was cooled to room temperature and treated with 3 mL 1 N KOH (cold) and the precipitated solids were collected by filtration and air dried overnight to yield 162 mg of 6-bromo-4-fluoro-1H-benzo[d]imidazole as a light pink solid. LC/MS @ 215 (M+H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[C:4]([F:10])[CH:3]=1.[CH:11](O)=O.[OH-].[K+]>O>[Br:1][C:2]1[CH:3]=[C:4]([F:10])[C:5]2[N:9]=[CH:11][NH:8][C:6]=2[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)N)N)F
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The dark brown mixture was stirred at 100° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated solids were collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=C(C2=C(NC=N2)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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